![molecular formula C24H20N2O2 B12890073 N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide CAS No. 919362-93-9](/img/structure/B12890073.png)
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide can be compared with other similar compounds, such as:
Quinoxaline derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
1,2,3-Triazole derivatives: Widely studied for their biological activities and used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the potential applications that arise from these features. Its isoquinoline core and phenylacetamide moiety contribute to its distinct chemical and biological properties.
特性
CAS番号 |
919362-93-9 |
|---|---|
分子式 |
C24H20N2O2 |
分子量 |
368.4 g/mol |
IUPAC名 |
N-[4-(8-methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-12-11-20(21-13-14-25-16-22(21)23)18-7-9-19(10-8-18)26-24(27)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,26,27) |
InChIキー |
ZNXPUVGIJQYKTI-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=NC=CC2=C(C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


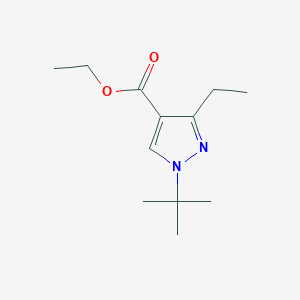

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
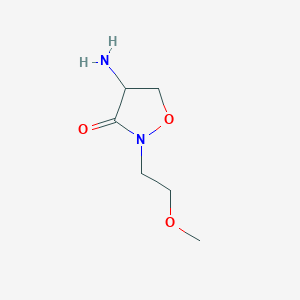
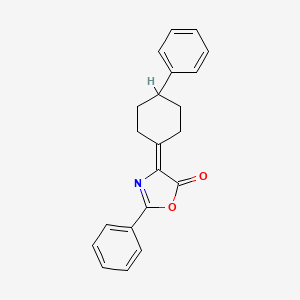
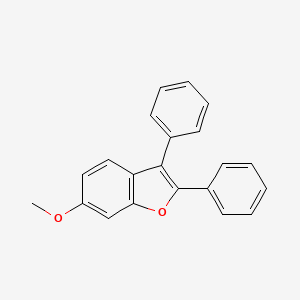
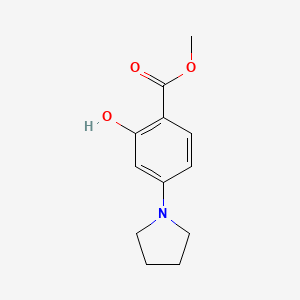


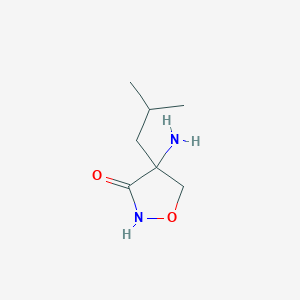
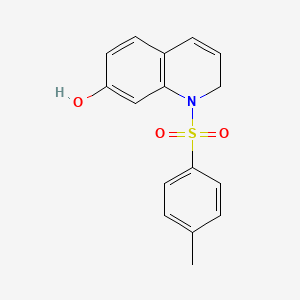
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
